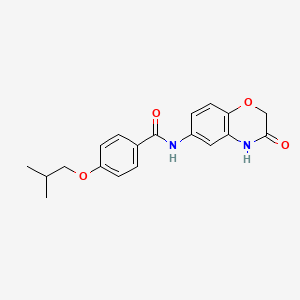![molecular formula C21H24N2O4 B11337179 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide](/img/structure/B11337179.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has the chemical formula C8H16O6 .
- Its systematic name is (2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydro-3,4,5-trihydroxy-2H-pyran .
- It belongs to the class of glucopyranosides and contains an ethyl group attached to the glucose moiety.
Preparation Methods
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the glycosylation of a suitable sugar derivative with an appropriate aglycone.
- Reaction Conditions : Specific conditions depend on the chosen synthetic route, but typically involve protecting groups, glycosylation reactions, and deprotection steps.
- Industrial Production : While not widely produced industrially, it may be synthesized in research laboratories for specific applications.
Chemical Reactions Analysis
- Reactivity : This compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can convert the alcohol group to a carbonyl.
- Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group back to an alcohol.
- Substitution : Various nucleophiles can replace the leaving group (e.g., alkyl halides , aryl halides ).
- Major Products : The specific products depend on the reaction conditions and the functional groups involved.
Scientific Research Applications
- Chemistry : Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
- Biology : Investigated for its potential as a glycosidase inhibitor.
- Medicine : Limited applications, but its structural features may inspire drug design.
- Industry : Not widely used industrially due to its complex synthesis.
Mechanism of Action
- The exact mechanism is context-dependent, but the compound’s hydroxyl groups may interact with enzymes or receptors.
- Targets : Potential targets include glycosidases or other enzymes involved in carbohydrate metabolism.
Comparison with Similar Compounds
- Similar Compounds : Other glucopyranosides or related molecules.
- Uniqueness : Its specific combination of functional groups and stereochemistry sets it apart.
Remember that this compound’s applications are still being explored, and its unique structure offers intriguing possibilities for further research
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-12(2)16-7-5-13(3)9-19(16)27-14(4)21(25)22-15-6-8-18-17(10-15)23-20(24)11-26-18/h5-10,12,14H,11H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
PAVFIYHRBDDCSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(diphenylmethyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11337097.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11337098.png)
![1-[(2-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B11337105.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337107.png)
![N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11337116.png)
![4-fluoro-N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337126.png)
![N-(4-fluorophenyl)-N-methyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11337140.png)

![3,4,5-Trimethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11337159.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide](/img/structure/B11337166.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2,3-dimethylphenyl)urea](/img/structure/B11337173.png)
![2-(2-Chlorophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11337174.png)
![2-[(5-bromo-2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B11337185.png)

